molecular formula C15H17NS B14346166 N-methyl-4-[(4-methylphenyl)sulfanylmethyl]aniline CAS No. 92547-69-8

N-methyl-4-[(4-methylphenyl)sulfanylmethyl]aniline

Cat. No.: B14346166
CAS No.: 92547-69-8
M. Wt: 243.4 g/mol
InChI Key: FNGCRYAMOUMXPF-UHFFFAOYSA-N
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Description

N-methyl-4-[(4-methylphenyl)sulfanylmethyl]aniline is an organic compound characterized by the presence of a methyl group attached to the nitrogen atom and a sulfanylmethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-[(4-methylphenyl)sulfanylmethyl]aniline typically involves the reaction of 4-methylbenzenethiol with N-methyl-4-chloromethyl aniline under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group replaces the chlorine atom, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-[(4-methylphenyl)sulfanylmethyl]aniline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-methyl-4-[(4-methylphenyl)sulfanylmethyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-methyl-4-[(4-methylphenyl)sulfanylmethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The aromatic ring can participate in π-π interactions with other aromatic systems, influencing molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-4-[(4-methylphenyl)sulfonylmethyl]aniline: Similar structure but with a sulfonyl group instead of a sulfanyl group.

    N-methyl-4-[(4-methylphenyl)thiomethyl]aniline: Similar structure but with a thiomethyl group instead of a sulfanylmethyl group.

Uniqueness

N-methyl-4-[(4-methylphenyl)sulfanylmethyl]aniline is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

92547-69-8

Molecular Formula

C15H17NS

Molecular Weight

243.4 g/mol

IUPAC Name

N-methyl-4-[(4-methylphenyl)sulfanylmethyl]aniline

InChI

InChI=1S/C15H17NS/c1-12-3-9-15(10-4-12)17-11-13-5-7-14(16-2)8-6-13/h3-10,16H,11H2,1-2H3

InChI Key

FNGCRYAMOUMXPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC=C(C=C2)NC

Origin of Product

United States

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